

Physical and chemical properties of Neocuproine.

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Compound of Interest		
Compound Name:	Neocuproine	
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Neocuproine: A Comprehensive Technical Guide

Introduction: **Neocuproine**, scientifically known as 2,9-dimethyl-1,10-phenanthroline, is a heterocyclic organic compound widely recognized for its role as a highly selective chelating agent for copper(I) ions.[1][2] A derivative of 1,10-phenanthroline, its unique structure, featuring methyl groups at the 2 and 9 positions, imparts significant steric hindrance around the nitrogen donor atoms.[1][2] This steric arrangement prevents the formation of stable complexes with many transition metals, such as iron(II), but allows for the specific and sensitive binding of copper(I), which adopts a tetrahedral coordination geometry.[2][3] This selectivity has established **neocuproine** as an invaluable reagent in analytical chemistry, particularly for the spectrophotometric determination of copper.[4] Beyond its analytical applications, **neocuproine** is utilized in various research fields, including catalysis, biochemistry to study copperdependent enzymes, and in drug development for its potential cytotoxic and biological modulating activities.[5][6] This guide provides an in-depth overview of the core physical and chemical properties of **neocuproine**, detailed experimental protocols, and visual representations of its functional mechanisms.

Core Physical and Chemical Properties

Neocuproine is typically a white to pale yellow crystalline solid that is sensitive to light.[2][3] It can exist in anhydrous, hemihydrate, and dihydrate forms.[1][7] The compound is slightly soluble in water but shows good solubility in various organic solvents, including methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform.[8][9]



Table 1: Quantitative Physical and Chemical Data for Neocuproine

Property	Value	Source(s)
Molecular Formula	C14H12N2	[3][10]
Molecular Weight	208.26 g/mol	[3][10]
Melting Point	159-164 °C (318-327 °F; 432- 437 K)	[1][2]
Boiling Point	337.46 °C (rough estimate)	[2][9]
рКа	6.01 ± 0.30 (Predicted)	[2][3]
pKb	7.26	[11]
Water Solubility	Slightly soluble	[1][2][3]
Methanol Solubility	50 mg/mL[12]; 0.1 g/mL[2][3]	
DMSO Solubility	~25 mg/mL[8]; 70 mg/mL[13]	_
Ethanol Solubility	~10 mg/mL	[8]
Octanol/Water Partition Coefficient (logPoct/wat)	3.400 (Calculated)	[14]
UV/Vis Absorption Maxima (λmax)	231 nm, 269 nm	[8]
Enthalpy of Fusion (ΔfusH°)	17.60 kJ/mol	[14]

Coordination Chemistry and Spectral Properties

The defining chemical characteristic of **neocuproine** is its ability to act as a bidentate chelating ligand, forming a highly stable, deep orange-red complex with cuprous (Cu⁺) ions.[1] The reaction is highly specific due to the steric hindrance from the methyl groups adjacent to the nitrogen atoms, which favors the tetrahedral geometry required by the Cu(I) ion.[2][3] This specificity prevents interference from other ions like Fe²⁺, which typically form octahedral complexes with phenanthroline derivatives.[2]



The resulting bis(**neocuproine**)copper(I) complex, [Cu(**neocuproine**)₂]⁺, is intensely colored and exhibits a maximum absorption wavelength (λmax) at approximately 454-457 nm, with a high molar absorptivity of about 7,950 to 8,000 L·mol⁻¹·cm⁻¹.[15][16] This property is the foundation for its widespread use in the quantitative spectrophotometric analysis of copper.[4] The complex is insoluble in water but can be efficiently extracted into organic solvents like chloroform, isoamyl alcohol, or a chloroform-methanol mixture for analysis.[3][15]

Caption: Chelation of one Copper(I) ion by two **Neocuproine** molecules.

Experimental Protocols Spectrophotometric Determination of Copper(I)

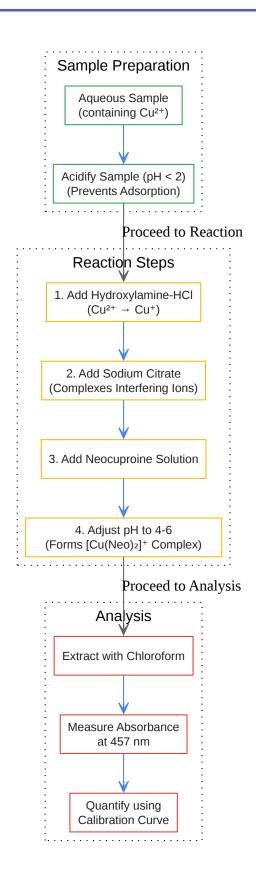
This protocol outlines the standard method for quantifying copper concentration in an aqueous sample using **neocuproine**, a method noted for its high selectivity and freedom from most interferences.[4][15]

- 1. Principle: Cupric ions (Cu²⁺) in the sample are first reduced to cuprous ions (Cu⁺) using a reducing agent like hydroxylamine hydrochloride.[15] The Cu⁺ ions then react with **neocuproine** in a buffered solution (pH 3-9) to form the stable, colored [Cu(**neocuproine**)₂]⁺ complex.[15] This hydrophobic complex is then extracted into an organic solvent, and its absorbance is measured at ~457 nm to determine the copper concentration by comparison to a standard curve.[15]
- 2. Reagents and Materials:
- Standard Copper Solution: Prepare a stock solution of known copper concentration.
- Hydroxylamine Hydrochloride Solution (10% w/v): To reduce Cu²⁺ to Cu⁺.
- Sodium Citrate Solution (30% w/v): To complex other metal ions and prevent precipitation at higher pH.[15]
- **Neocuproine** Solution (0.1% w/v): Dissolved in a suitable alcohol like methanol or ethanol.
- Ammonium Hydroxide (NH4OH): For pH adjustment.
- Organic Solvent: Chloroform (CHCl₃) or a chloroform-methanol mixture for extraction.[15]



- Spectrophotometer
- Separatory Funnels
- 3. Methodology:
- Sample Preparation: Acidify water samples upon collection (e.g., with HCl or HNO₃ to pH <
 2) to prevent adsorption of copper onto container walls.[15] If organic matter is present, a digestion step may be required.[15]
- Reduction: To an appropriate volume of the sample, add hydroxylamine hydrochloride solution to reduce all copper to the Cu(I) state.
- Complexation: Add sodium citrate solution, followed by the **neocuproine** solution. Adjust the pH to between 4 and 6 using ammonium hydroxide.[15] The characteristic deep orange color should develop.
- Extraction: Transfer the aqueous solution to a separatory funnel. Add a measured volume of chloroform and shake vigorously to extract the copper-neocuproine complex into the organic layer. Allow the layers to separate.
- Measurement: Collect the organic layer. If necessary, dilute to a known volume with methanol.[15] Measure the absorbance of the solution at 457 nm against a reagent blank.
- Quantification: Determine the copper concentration from a calibration curve prepared using standard copper solutions.





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Caption: Workflow for spectrophotometric determination of copper.



Applications in Research and Drug Development

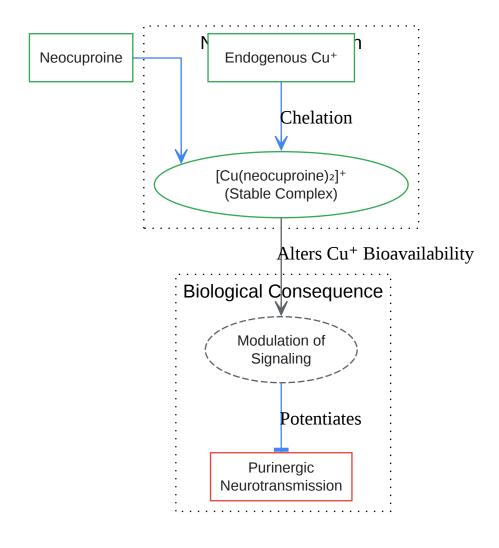
Beyond its role in analytical chemistry, **neocuproine** serves as a critical tool in biological and pharmaceutical research due to its ability to selectively chelate copper, a metal involved in numerous physiological and pathological processes.

Modulation of Biological Pathways

Copper ions are essential cofactors for many enzymes and are involved in cellular signaling. **Neocuproine**'s ability to chelate Cu(I) allows researchers to probe the role of this specific copper oxidation state in biological systems.

- Nitric Oxide (NO) Pathways: Neocuproine has been shown to inhibit the copper-catalyzed release of nitrosonium (NO+) from S-Nitrosothiols.[1] This has implications for studying nitrergic neurotransmission and vasodilation, where copper-dependent mechanisms can modulate NO signaling.
- Purinergic Neurotransmission: Studies have demonstrated that neocuproine can potentiate
 the purinergic component of nerve-evoked contractions in tissues like the vas deferens.[17]
 This suggests that endogenous copper(I) may play a modulatory role in purinergic signaling,
 a pathway involved in processes like inflammation, pain, and neurotransmission.[17]





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Caption: **Neocuproine** modulates purinergic signaling via Cu(I) chelation.

Antitumor and Cytotoxic Activity

The **neocuproine**-copper complex itself has demonstrated significant biological activity. Research has shown that the complex, rather than **neocuproine** alone, possesses potent cytotoxic effects against various cancer cell lines, such as L1210 murine leukemia.[6] The cellular uptake of **neocuproine** is dependent on the presence of extracellular copper, and the resulting complex is concentrated within cells, leading to cell death.[6] This copper-dependent cytotoxicity highlights its potential as a chemotherapeutic agent, with studies showing antitumor activity in vivo.[6] The mechanism is thought to involve the generation of reactive oxygen species (ROS) through redox cycling of the copper complex, leading to oxidative damage to critical biomolecules like DNA.[18]



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